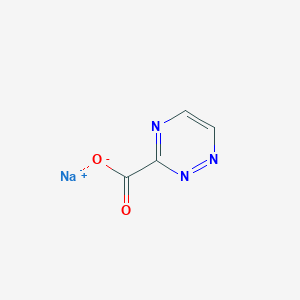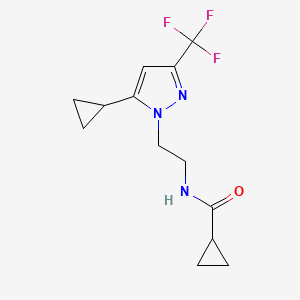
N-(2-(5-环丙基-3-(三氟甲基)-1H-吡唑-1-基)乙基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a multifaceted organic compound. Its unique structure combines a pyrazole ring and cyclopropane moieties, alongside a trifluoromethyl group that adds significant stability and reactivity. Its application in scientific research and industry has garnered substantial interest.
科学研究应用
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is widely used in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential in modulating biological pathways.
Medicine: : Explored for therapeutic potentials, especially in the realm of anti-inflammatory and anti-cancer drugs.
Industry: : Utilized in materials science for creating polymers with unique properties.
作用机制
Target of Action
The primary targets of the compound “N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide” are currently unknown. This compound is structurally related to trifluoromethylpyridines, which are used in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the trifluoromethyl group in similar compounds contributes to their biological activities . The trifluoromethyl group is electron-withdrawing, which can influence the electronic properties of the molecule and its interactions with biological targets.
Biochemical Pathways
For example, trifluoromethylpyridine derivatives have been used in the protection of crops from pests .
Pharmacokinetics
Trifluoromethyl groups are known to improve the metabolic stability of compounds, potentially enhancing their bioavailability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide often begins with the construction of the pyrazole ring. The introduction of the trifluoromethyl group can be achieved through nucleophilic or electrophilic trifluoromethylation. The formation of the cyclopropane ring typically involves a cyclopropanation reaction with ethyl diazoacetate and a transition metal catalyst.
Industrial Production Methods
In an industrial setting, large-scale synthesis is facilitated by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. Ensuring high yield and purity is paramount, which is often achieved through the meticulous control of reaction parameters and purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide undergoes various chemical transformations, including:
Oxidation: : Often leading to the formation of ketones or acids.
Reduction: : Produces alcohols or amines depending on the conditions.
Substitution Reactions: : Nucleophilic or electrophilic substitutions result in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Uses agents like potassium permanganate or chromium trioxide.
Reduction: : Lithium aluminum hydride or hydrogen with a palladium catalyst.
Substitution: : Various halogenating agents, or nucleophiles like alkoxides.
Major Products
Oxidation: : Ketones, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Various substituted pyrazole derivatives.
相似化合物的比较
Similar Compounds
N-(2-(5-Cyclopropyl-3-methyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
N-(2-(5-Cyclopropyl-3-chloromethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
Uniqueness
Compared to its analogs, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide stands out due to the trifluoromethyl group, which imparts superior stability and reactivity, making it particularly valuable in medicinal chemistry and other applications.
属性
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c14-13(15,16)11-7-10(8-1-2-8)19(18-11)6-5-17-12(20)9-3-4-9/h7-9H,1-6H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKCBTXAMKVZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid](/img/structure/B2436615.png)
![5-chloro-N-methyl-2-methylsulfanyl-N-[(2,3,4-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2436620.png)
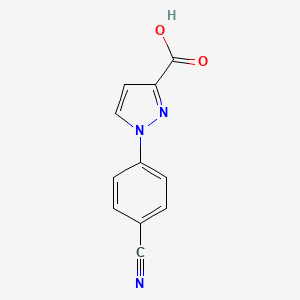
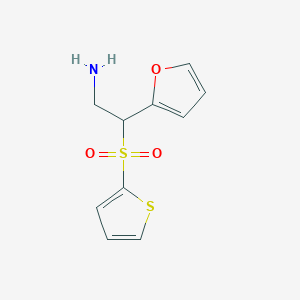
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2436623.png)
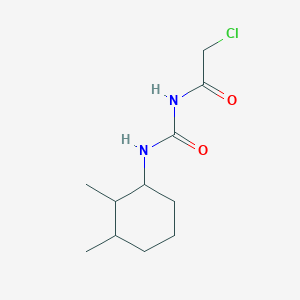
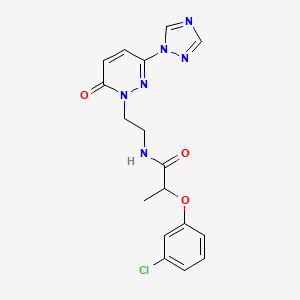


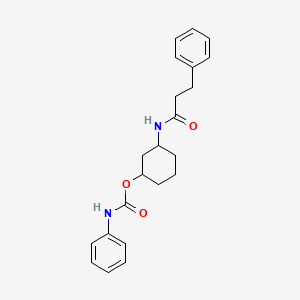
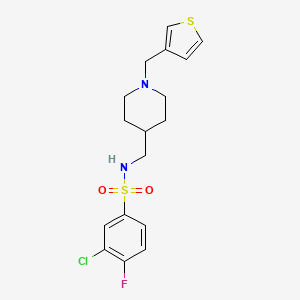
![4-(4-(dibenzo[b,d]thiophen-2-yl)-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol](/img/structure/B2436634.png)
